molecular formula C22H25N5O2 B11026706 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11026706
M. Wt: 391.5 g/mol
InChI Key: OUGGSPWJRGKVFQ-UHFFFAOYSA-N
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Description

The compound 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a pyrimido[1,2-a][1,3,5]triazin-6-one core. Key structural elements include:

  • Core: A fused bicyclic system combining pyrimidine and triazine rings.
  • Substituents:
    • Ethyl and methyl groups at positions 7 and 6.
    • A 4-methoxyphenyl group at position 1.
    • A pyridin-3-ylmethyl moiety at position 2.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H25N5O2/c1-4-20-16(2)24-22-26(18-7-9-19(29-3)10-8-18)14-25(15-27(22)21(20)28)13-17-6-5-11-23-12-17/h5-12H,4,13-15H2,1-3H3

InChI Key

OUGGSPWJRGKVFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.

    Cyclization to form the tetrahydropyrimido[1,2-a][1,3,5]triazin-6-one core: This step involves cyclization reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds displayed significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values ranging from 27.7 to 39.2 µM while showing lower toxicity in normal cells (NIH-3T3) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis and other bacterial strains. The incorporation of the pyridinyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial drug development .

Enzyme Inhibition

Compounds with similar frameworks have been found to act as enzyme inhibitors. Specifically, they may inhibit enzymes involved in cancer progression or microbial metabolism. For example, studies have shown that certain pyrimidine derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects. The structural features allow for interaction with neurotransmitter systems or neurotrophic factors, potentially aiding in conditions such as neurodegeneration or cognitive decline.

Synthesis and Development

The synthesis of This compound typically involves multi-step organic reactions. These methods may include:

  • Formation of the Pyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and amines.
  • Substitution Reactions : Introducing methoxy and ethyl groups through nucleophilic substitution or electrophilic aromatic substitution techniques.
  • Final Cyclization : Completing the triazine structure through cyclization reactions under acidic or basic conditions.

These synthetic routes are optimized for yield and purity while adhering to green chemistry principles where possible.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrimidine derivatives showed that compounds similar to This compound were tested against multiple cancer cell lines using MTT assays. The results indicated selective toxicity towards cancer cells while maintaining low toxicity towards normal cells.

Case Study 2: Antimicrobial Testing

Another investigation explored the antimicrobial effects of pyrimidine derivatives against various strains of bacteria and fungi. The results highlighted significant inhibition of growth in resistant bacterial strains when treated with compounds structurally related to the target compound.

Mechanism of Action

The mechanism of action of 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the Pyrimido-Triazine Family

Compound A: 3-Chloro-8-Phenyl-6-(Thiophen-2-yl)-6,7-Dihydro-4H-Pyrimido[2,1-c][1,2,4]Triazin-4-One
  • Core : Pyrimido[2,1-c][1,2,4]triazin-4-one.
  • Substituents : Chloro (position 3), phenyl (position 8), thiophen-2-yl (position 6).
  • Bioactivity : Demonstrated kinase inhibitory activity in pharmacological evaluations .
Parameter Target Compound Compound A
Core Structure Pyrimido[1,2-a][1,3,5]triazin-6-one Pyrimido[2,1-c][1,2,4]triazin-4-one
Key Substituents Ethyl, 4-methoxyphenyl, pyridinylmethyl Chloro, phenyl, thiophen-2-yl
Molecular Weight* ~450–470 g/mol (estimated) 357.84 g/mol (calculated)
Potential Bioactivity Epigenetic modulation (inferred) Kinase inhibition

Comparison with Tetrahydroimidazo[1,2-a]Pyridine Derivatives

Compound B: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents: Cyano, 4-nitrophenyl, phenethyl, ester groups.
  • Properties : Molecular weight 558.58 g/mol, melting point 243–245°C .
Parameter Target Compound Compound B
Core Structure Pyrimido-triazinone Imidazo-pyridine
Aromatic Substituents 4-Methoxyphenyl, pyridine 4-Nitrophenyl, phenethyl
Functional Groups Ether, alkyl Nitro, cyano, ester
Solubility* Moderate (pyridine enhances solubility) Low (nitro groups reduce solubility)

Key Insight : The 4-methoxyphenyl group in the target compound likely confers better metabolic stability than the 4-nitrophenyl group in Compound B, which may be prone to reduction in vivo .

Methodological Insights: Structural Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as applied to aglaithioduline and SAHA in ), the target compound’s structural features can be compared to known bioactive molecules:

  • Pharmacokinetic Prediction : The methoxy group could enhance membrane permeability, while the pyridine moiety may facilitate target binding .

Biological Activity

The compound 7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule that belongs to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The following sections will explore its structural characteristics, biological activities, relevant case studies, and research findings.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit a range of biological activities including:

  • Antimicrobial Activity : Many pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Certain derivatives have been tested for their cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Some compounds in this class act as inhibitors for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For example:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
  • Case Study : A related study demonstrated that pyrimidine-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of similar compounds has been evaluated in various studies:

  • Research Findings : In vitro studies showed that certain pyrimidine derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Cytotoxicity Assays : The compound’s effectiveness was measured using MTT assays which indicated a dose-dependent response in cell viability.

Enzyme Inhibition

Many pyrimidine derivatives function as enzyme inhibitors:

  • Target Enzymes : These include dihydrofolate reductase (DHFR) and various kinases which are crucial in cancer progression.
  • Binding Affinity : Binding studies have shown that these compounds can effectively bind to target enzymes, potentially blocking their activity .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
AnticancerMCF-7Induction of apoptosis
Enzyme InhibitionDihydrofolate reductaseCompetitive inhibition

Case Studies

  • Cytotoxicity Study on MCF-7 Cells :
    • Objective : Evaluate the cytotoxic effects of the compound.
    • Methodology : MTT assay was employed to assess cell viability.
    • Results : The compound exhibited significant cytotoxicity with an IC50 value indicative of its potency against breast cancer cells.
  • Antimicrobial Efficacy Testing :
    • Objective : Determine the antimicrobial effectiveness against common pathogens.
    • Methodology : Disk diffusion method was used to evaluate bacterial inhibition zones.
    • Results : Notable inhibition was observed against both gram-positive and gram-negative bacteria.

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